(S)-ethyl morpholine-3-carboxylate hydrochloride

chiral synthesis asymmetric catalysis enantioselective drug discovery

Choose (S)-ethyl morpholine-3-carboxylate hydrochloride for chiral synthesis. Defined (S)-stereochemistry eliminates downstream chiral resolution vs racemic mixtures. Ethyl ester balances hydrolytic stability and reactivity—more stable than methyl esters, more reactive than tert-butyl—ensuring predictable deprotection. Stable HCl salt for large-scale handling. Full analytical documentation (NMR, HPLC, GC). Ideal for CNS pharmacophores, enzyme inhibitors, and Fmoc-protected morpholine building blocks. Avoid stereochemical ambiguity.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 218594-84-4
Cat. No. B1500008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl morpholine-3-carboxylate hydrochloride
CAS218594-84-4
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COCCN1.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyRERWECVXIGGYMH-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl morpholine-3-carboxylate hydrochloride (CAS 218594-84-4): Chiral Morpholine Building Block for Asymmetric Synthesis


(S)-Ethyl morpholine-3-carboxylate hydrochloride (CAS 218594-84-4) is a chiral morpholine-3-carboxylate derivative supplied as a hydrochloride salt . It features an ethyl ester at the 3-position of the morpholine ring with defined (S)-stereochemistry [1]. The compound is primarily employed as a chiral building block in pharmaceutical and organic synthesis, where its enantiomeric purity and structural versatility enable the construction of stereochemically defined molecular frameworks [2]. Commercial sources typically supply this compound at 95–97% purity with batch-specific analytical documentation (NMR, HPLC, GC) .

Why Generic Morpholine-3-carboxylate Substitution Fails: The Critical Role of (S)-Stereochemistry and Ethyl Ester in (S)-Ethyl morpholine-3-carboxylate hydrochloride


Generic substitution with racemic ethyl morpholine-3-carboxylate or alternative esters fails because stereochemistry at the 3-position governs biological target engagement and downstream synthetic outcomes [1]. The (S)-enantiomer possesses a specific three-dimensional orientation that cannot be replicated by the (R)-enantiomer (CAS 1269483-57-9) , racemic mixtures (CAS 84005-98-1) [2], or non-chiral analogs. Furthermore, the ethyl ester group provides a distinct balance of lipophilicity and hydrolytic stability that differs materially from methyl (CAS 1214686-81-3) or tert-butyl (CAS 1269446-54-9) ester analogs, directly influencing reaction kinetics, purification workflows, and final product yields. Selecting the incorrect analog introduces stereochemical ambiguity, alters reactivity profiles, and compromises reproducibility in chiral synthesis campaigns.

Quantitative Differentiation Evidence: (S)-Ethyl morpholine-3-carboxylate hydrochloride vs. Closest Analogs


Enantiomeric Purity and Stereochemical Fidelity vs. Racemic Ethyl morpholine-3-carboxylate

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a single enantiomer with defined (S)-stereochemistry at the morpholine 3-position, as verified by its specific optical rotation and chiral HPLC retention characteristics . In contrast, racemic ethyl morpholine-3-carboxylate (CAS 84005-98-1) is an undefined stereoisomer mixture containing equal proportions of (S)- and (R)-enantiomers, exhibiting an undefined stereocenter count of 1 and lacking a defined stereocenter [1]. The racemate's SMILES representation shows no stereochemical notation, whereas the target compound's SMILES (O=C([C@H]1NCCOC1)OCC.[H]Cl) explicitly defines the (S)-configuration [2].

chiral synthesis asymmetric catalysis enantioselective drug discovery

Hydrolytic Stability and Reactivity Differentiation: Ethyl Ester vs. Methyl Ester Analogs

The ethyl ester group of (S)-ethyl morpholine-3-carboxylate hydrochloride confers a distinct hydrolytic stability profile compared to the methyl ester analog (CAS 1214686-81-3) . The increased steric bulk and electron-donating character of the ethyl group reduces the rate of ester hydrolysis relative to the methyl ester, a difference that becomes kinetically significant in aqueous or protic reaction environments. This differential stability is reflected in the computed lipophilicity parameters: the target compound exhibits a consensus Log P of 0.2 (range -0.04 to 0.66 across five computational methods), whereas methyl morpholine-3-carboxylate hydrochloride has a molecular weight of 181.62 g/mol and lacks the ethyl group's steric protection [1].

ester hydrolysis prodrug design synthetic intermediate stability

Hydrochloride Salt Form: Enhanced Handling and Stability vs. Free Base

(S)-Ethyl morpholine-3-carboxylate is supplied as a hydrochloride salt (CAS 218594-84-4), which exists as a solid powder at room temperature and exhibits improved physical stability and handling characteristics compared to the free base form (CAS 132946-21-5) [1]. The hydrochloride salt increases the molecular weight from 159.18 g/mol (free base) to 195.64 g/mol and alters the compound's solid-state properties, including hygroscopicity and crystallinity [2]. Vendor data indicate that the hydrochloride salt is typically stored at room temperature or 2–8°C depending on the supplier, with defined storage conditions that support long-term stability .

salt selection solid-state stability formulation development

Optimal Procurement and Application Scenarios for (S)-Ethyl morpholine-3-carboxylate hydrochloride


Chiral Pool Synthesis of Enantiopure Morpholine-Containing Drug Candidates

When constructing morpholine-containing pharmacophores for CNS-targeted or enzyme inhibitor programs, (S)-ethyl morpholine-3-carboxylate hydrochloride provides a defined (S)-stereocenter at the morpholine 3-position, as established in Section 3 [1]. Unlike racemic ethyl morpholine-3-carboxylate, which introduces stereochemical ambiguity requiring chiral separation, this single enantiomer integrates directly into asymmetric synthesis workflows, eliminating the need for downstream chiral resolution and improving overall synthetic efficiency [2].

Controlled Ester Hydrolysis in Prodrug and Intermediate Synthesis

The ethyl ester group of (S)-ethyl morpholine-3-carboxylate hydrochloride offers a balance of hydrolytic stability and reactivity that is distinct from methyl or tert-butyl ester analogs, as detailed in Section 3 [1]. This property is particularly valuable in multi-step syntheses requiring selective ester deprotection under mild conditions or in the design of prodrugs where a specific in vivo hydrolysis rate is desired. Procurement of the ethyl ester variant ensures predictable reaction kinetics and avoids unintended premature hydrolysis encountered with more labile methyl esters [3].

Solid-Phase Peptide Synthesis and Fmoc-Protected Morpholine Amino Acid Preparation

The (S)-morpholine-3-carboxylate scaffold serves as a direct precursor to enantiopure Fmoc-protected morpholine-3-carboxylic acid, a valuable building block for incorporating morpholine residues into peptides as proline surrogates or β-turn nucleators [1]. The defined (S)-stereochemistry of the target compound ensures that subsequent Fmoc-protected derivatives maintain optical purity, which is critical for reproducible peptide folding and biological activity in peptidomimetic design [4].

Scale-Up and Kilogram-Scale Chiral Intermediate Supply

Commercial availability of (S)-ethyl morpholine-3-carboxylate hydrochloride from multiple reputable vendors (e.g., Bidepharm, Fluorochem, ChemScene, Glpbio) at 95–97% purity with full analytical documentation supports reliable procurement for both milligram-scale discovery and kilogram-scale process development [1]. The hydrochloride salt form, as established in Section 3, provides the physical stability and ease of handling required for large-scale reactions, minimizing the operational risks associated with free base handling [5].

Technical Documentation Hub

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